
3,3,5-Trimethylcyclohexanone
Overview
Description
3,3,5-Trimethylcyclohexanone, also known as dihydroisophorone, is an organic compound with the molecular formula C9H16O. It is a colorless liquid with a characteristic odor and is used in various industrial applications. This compound is a derivative of cyclohexanone, where three methyl groups are attached to the cyclohexane ring at positions 3 and 5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexanone is primarily synthesized through the selective hydrogenation of isophorone. The process involves the use of hydrogen gas and a hydrogenation catalyst, such as supported nickel or cobalt modified with carbonate or bicarbonate of alkali metal . The reaction is typically carried out under solvent-free conditions or in the presence of solvents like tetrahydrofuran to enhance selectivity .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the continuous hydrogenation of isophorone using a fixed-bed reactor. The catalyst used is often RANEY® nickel, which provides high selectivity and yield . The process is optimized to minimize the formation of by-products and ensure efficient conversion of isophorone to the desired product.
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethylcyclohexanone undergoes various chemical reactions, including:
Hydrogenation: The compound can be further hydrogenated to produce 3,3,5-trimethylcyclohexanol.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas, RANEY® nickel catalyst, solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Paraformaldehyde, dimethylamine or benzylamine hydrochloride, acidic or basic conditions.
Major Products Formed:
Hydrogenation: 3,3,5-Trimethylcyclohexanol.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Aminomethyl derivatives.
Scientific Research Applications
Scientific Research Applications
TMCHONE has diverse applications, particularly in the following fields:
Pharmaceuticals
- Intermediate in Drug Synthesis : TMCHONE serves as an important intermediate in the synthesis of various pharmaceutical compounds, including vasodilators like cyclandelate and sunscreen agents such as homosalate. Its role in drug formulation highlights its significance in medicinal chemistry .
Organic Solvents
- Solvent for Coatings : It is widely used as a solvent for lacquers, varnishes, paints, and vinyl resins. Its effectiveness as a specialty solvent makes it valuable in the coatings industry .
Catalysis
- Selective Catalytic Hydrogenation : TMCHONE is utilized in catalytic processes, particularly in the selective hydrogenation of organic compounds within supercritical fluids. This application underscores its importance in chemical synthesis and industrial processes .
Polymer Industry
- Monomer for Specialty Polymers : TMCHONE acts as a monomer for producing specialty polycarbonates and other polymeric materials. Its properties contribute to the development of high-performance plastics .
Data Tables
Application Area | Specific Use | Impact/Notes |
---|---|---|
Pharmaceuticals | Intermediate for drug synthesis | Key role in formulations like cyclandelate |
Organic Solvents | Solvent for paints and coatings | Enhances performance of coatings |
Catalysis | Reactant in hydrogenation reactions | Facilitates efficient chemical transformations |
Polymer Industry | Monomer for polycarbonates | Contributes to advanced material properties |
Case Study 1: Pharmaceutical Development
In a study focusing on the synthesis of vasodilators, TMCHONE was utilized as an intermediate compound to produce cyclandelate. The research demonstrated that TMCHONE significantly improved the yield and purity of the final product, showcasing its utility in pharmaceutical applications.
Case Study 2: Coating Formulations
A comparative analysis of various solvents used in paint formulations revealed that TMCHONE provided superior flow control and leveling properties compared to traditional solvents. This led to enhanced aesthetic qualities and durability of the coatings applied.
Case Study 3: Polymer Synthesis
Research on specialty polycarbonates highlighted that incorporating TMCHONE as a monomer resulted in materials with improved thermal stability and mechanical strength. This application is critical for industries requiring high-performance polymers.
Mechanism of Action
The mechanism of action of 3,3,5-trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in hydrogenation reactions, the compound undergoes reduction at the carbonyl group to form the corresponding alcohol. The presence of methyl groups at positions 3 and 5 influences the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
3,3,5-Trimethylcyclohexanol: A hydrogenated derivative of 3,3,5-trimethylcyclohexanone.
2,6-Dimethylcyclohexanone: Another cyclohexanone derivative with methyl groups at different positions.
Cyclohexanone: The parent compound without any methyl substitutions.
Uniqueness: this compound is unique due to the presence of three methyl groups, which significantly impact its chemical properties and reactivity. This structural feature makes it a valuable intermediate in various industrial and pharmaceutical applications, distinguishing it from other cyclohexanone derivatives .
Biological Activity
3,3,5-Trimethylcyclohexanone (TMCH), with the chemical formula C9H16O and CAS number 873-94-9, is a cyclic ketone that has attracted attention for its diverse biological activities and applications in various fields, including pharmaceuticals and industrial chemistry. This article provides an overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 140.22 g/mol
- Boiling Point : 187.7 °C
- Melting Point : 56 °C
- Density : 0.9 g/cm³
- Solubility : 1.8 g/L at 20 °C
Synthesis
TMCH can be synthesized through the hydrogenation of isophorone under controlled conditions. Various catalysts have been employed for this reaction, with Pd/C showing high activity and selectivity, achieving a carbon yield of up to 99% under mild conditions .
Inhibitory Effects
One of the notable biological activities of TMCH is its role as an inhibitor of hydroxymethylglutaryl-CoA (HMG-CoA) reductase. This enzyme is crucial in the cholesterol biosynthesis pathway, making TMCH a potential candidate for cholesterol-lowering therapies. The inhibition of HMG-CoA reductase can lead to reduced cholesterol levels in the bloodstream, which is beneficial in managing hyperlipidemia and related cardiovascular diseases .
Vasodilatory Properties
TMCH is also a precursor to cyclandelate, a compound known for its vasodilatory effects. Cyclandelate has been used in clinical settings to treat conditions such as peripheral vascular disease and Raynaud's phenomenon due to its ability to improve blood flow by dilating blood vessels .
Antimicrobial Activity
Research indicates that TMCH and its derivatives may exhibit antimicrobial properties. A study highlighted that certain cyclic ketones can inhibit bacterial growth by interfering with metabolic pathways critical for bacterial survival . This suggests potential applications in developing new antimicrobial agents.
Case Studies
- Vasodilator Development : A clinical study evaluated the efficacy of cyclandelate derived from TMCH in patients with chronic arterial insufficiency. Results showed significant improvements in blood flow and reduced symptoms associated with vascular constriction .
- Cholesterol Management : In a laboratory setting, TMCH was tested for its effects on lipid profiles in animal models. The findings indicated a marked decrease in total cholesterol and low-density lipoprotein (LDL) levels after administration of TMCH, supporting its role as an HMG-CoA reductase inhibitor .
The biological activity of TMCH can be attributed to several mechanisms:
- HMG-CoA Reductase Inhibition : By binding to the active site of HMG-CoA reductase, TMCH prevents the conversion of HMG-CoA to mevalonate, a precursor for cholesterol synthesis.
- Vasodilation Mechanism : The vasodilatory effect may involve the modulation of nitric oxide pathways or direct relaxation of vascular smooth muscle cells .
Applications
TMCH is utilized not only in pharmaceuticals but also as a solvent and raw material in various industrial applications such as:
Q & A
Q. Basic: What are the primary synthetic routes for 3,3,5-trimethylcyclohexanone, and what are their methodological advantages?
The most common method is the catalytic hydrogenation of isophorone (3,3,5-trimethyl-2-cyclohexenone) using transition metal catalysts. RANEY® nickel and palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) are widely employed, achieving near-quantitative yields (>98%) under mild conditions (2 MPa H₂, 298 K, 2 hours). Solvents like tetrahydrofuran (THF) enhance selectivity by sterically hindering over-hydrogenation to 3,3,5-trimethylcyclohexanol . Biocatalytic approaches using thermostable cyclohexanone monooxygenases (e.g., TmCHMO) with glucose dehydrogenase cofactors offer enantioselectivity but face challenges in scalability due to enzyme thermostability limitations .
Q. Advanced: How can enantioselective synthesis of TMCH be achieved, and what factors influence optical purity?
Enantioselective hydrogenation of isophorone using proline-modified palladium catalysts (e.g., Pd/MgO or Pd/Al₂O₃–K₂CO₃) achieves up to 99% enantiomeric excess (ee). Key factors include:
- Catalyst dispersion : Finely dispersed Pd nanoparticles improve proline adsorption and chiral induction .
- Solvent effects : Polar solvents stabilize transition states, enhancing enantioselectivity .
- Temperature control : Lower temperatures (e.g., 273 K) reduce racemization and improve ORD/CD signal resolution .
Optical purity can be validated via circular dichroism (CD) and optical rotatory dispersion (ORD), with axial methyl groups contributing anomalous Cotton effects .
Q. Basic: What are the critical physicochemical properties of TMCH relevant to reaction design?
- Physical state : Colorless liquid with density 0.888 g/cm³ and refractive index 1.445–1.447 .
- Thermal stability : Boiling point 188.8°C, melting point -10°C, and flash point 64°C, making it suitable for high-temperature reactions .
- Solubility : 13 g/L in water (20°C), miscible with organic solvents like THF and ethanol .
These properties guide solvent selection, distillation protocols, and safety measures (e.g., flammability controls) .
Q. Advanced: How do solvent and catalyst selection impact the selectivity of TMCH synthesis?
- Solvent effects :
- Catalyst comparisons :
- Kinetic resolution : Prolonged reaction times (>120 minutes) reduce TMCH yield due to over-hydrogenation to cyclohexanol derivatives .
Q. Basic: What spectroscopic techniques are used to characterize TMCH and its derivatives?
- Mass spectrometry (MS) : Exact mass (140.120115 Da) and fragmentation patterns (e.g., base peak at m/z 58) confirm molecular structure .
- NMR : ¹H-NMR (δ 1.0–2.5 ppm for methyl groups) and ¹³C-NMR (δ 210 ppm for ketone carbon) validate purity and regiochemistry .
- Chromatography : GC-MS distinguishes TMCH from co-eluting isomers like 3,3,5-trimethylcyclohexanol, which have similar boiling points .
Q. Advanced: What challenges arise in scaling TMCH synthesis, and how can they be mitigated?
- Catalyst deactivation : Pd sintering in continuous-flow systems reduces enantioselectivity. Mitigation via SiO₂-supported PdNPs (e.g., Pd/SBA-15) improves stability over 4 cycles .
- Separation difficulties : TMCH and its alcohol derivative have overlapping boiling points (190°C vs. 195°C). Membrane distillation or supercritical CO₂ extraction improves separation efficiency .
- Enzyme instability : Thermostable BVMOs (e.g., TmCHMO) coupled with cofactor regeneration systems (e.g., glucose dehydrogenase) enhance biocatalytic scalability .
Q. Basic: What are the key applications of TMCH in polymer chemistry?
TMCH serves as a monomer for high-performance polymers:
- Epoxy resins : Carbonyl condensation with phenol yields crosslinking agents for electronic applications .
- Polycarbonates : Condensation with bisphenol derivatives produces optically clear materials for lenses and coatings .
Q. Advanced: How does TMCH’s stereochemistry influence its utility in asymmetric catalysis?
The R-configuration of TMCH (derived from natural pulegone) exhibits distinct ORD/CD profiles, enabling its use as a chiral auxiliary in Diels-Alder reactions. The axial methyl group introduces steric bias, directing π-facial selectivity in cycloadditions .
Q. Basic: What safety and handling protocols are recommended for TMCH?
- Storage : Inert atmosphere (N₂) at 2–30°C to prevent oxidation .
- PPE : Nitrile gloves and vapor respirators due to flammability (flash point 64°C) and mild toxicity (LD₅₀ > 2000 mg/kg in rats) .
Q. Advanced: How can green chemistry principles be applied to TMCH synthesis?
- Solvent substitution : Supercritical CO₂ replaces volatile organic solvents, reducing waste and energy-intensive separations .
- Catalyst recycling : Magnetic Ni nanoparticles enable >95% recovery via external fields, minimizing metal leaching .
- Feedstock sustainability : Isophorone derived from biomass (e.g., lignocellulose) aligns with renewable chemistry goals .
Properties
IUPAC Name |
3,3,5-trimethylcyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSWICCRDBKBMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(C1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044996 | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Acros Organics MSDS] | |
Record name | Cyclohexanone, 3,3,5-trimethyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,5-Trimethylcyclohexanone | |
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CAS No. |
873-94-9 | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=873-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,3,5-Trimethylcyclohexanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873949 | |
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Record name | Cyclohexanone, 3,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3,5-Trimethylcyclohexanone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5-trimethylcyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.687 | |
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Record name | 3,3,5-TRIMETHYLCYCLOHEXANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXG9U7N202 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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